3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene
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Overview
Description
3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propene backbone
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to influence a variety of biochemical pathways .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties may provide some insight .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
- 3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid
Uniqueness
3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethoxyphenyl group and propene backbone differentiate it from other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1,4-dimethoxy-2-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-10-8-11(13-3)5-6-12(10)14-4/h5-6,8H,1,7H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDWDPQVQYEJCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=CC(=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511922 |
Source
|
Record name | 1,4-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35205-21-1 |
Source
|
Record name | 1,4-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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